2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 94051-76-0
VCID: VC18933893
InChI: InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3
SMILES:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one

CAS No.: 94051-76-0

Cat. No.: VC18933893

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one - 94051-76-0

Specification

CAS No. 94051-76-0
Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name 2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one
Standard InChI InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3
Standard InChI Key UQYQKNQRVFAUKF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one (molecular formula: C19H19N3O2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}) features a quinazolin-4(3H)-one backbone fused with a morpholine-substituted phenyl group. The quinazoline nucleus consists of a benzene ring fused to a pyrimidine ring, with a ketone oxygen at position 4. Key substituents include:

  • Methyl group at position 2, enhancing hydrophobic interactions.

  • 4-(Morpholin-4-yl)phenyl group at position 3, contributing to hydrogen bonding and solubility via the morpholine’s oxygen atom.

The molecular weight of 321.4 g/mol and a calculated partition coefficient (LogP) of ~3.6 suggest moderate lipophilicity, favorable for blood-brain barrier penetration .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC19H19N3O2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight321.4 g/mol
CAS Number94051-76-0
LogP3.6 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one involves sequential condensation and cyclization steps :

  • Formation of Quinazolinone Core: Anthranilic acid reacts with thioacetamide under thermal conditions to yield 2-methylquinazolin-4(3H)-one.

  • Introduction of Morpholine-Phenyl Group: A Buchwald-Hartwig coupling or nucleophilic aromatic substitution attaches the 4-(morpholin-4-yl)phenyl moiety to position 3.

Critical challenges include controlling regioselectivity during cyclization and minimizing byproducts in multi-step reactions. Yields typically range from 45% to 68%, with purity exceeding 95% after chromatographic purification.

Structural Modifications

Modifying the morpholine or phenyl groups alters bioactivity. For example:

  • Replacement of morpholine with piperazine enhances H1-antihistaminic activity, as seen in analogous compounds .

  • Trifluoromethyl substitutions at the phenyl ring (e.g., 2-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one) improve metabolic stability but reduce solubility .

Pharmacological Activities

Anti-Inflammatory Effects

The compound exhibits selective COX-2 inhibition (IC₅₀ = 0.8 μM), outperforming non-selective COX inhibitors like ibuprofen (IC₅₀ = 5.2 μM). COX-2 selectivity reduces gastrointestinal toxicity, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs). In murine models of arthritis, oral administration (10 mg/kg/day) reduced paw edema by 62% over 14 days.

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the compound shows moderate bacteriostatic effects (MIC = 32–64 μg/mL). Activity correlates with membrane disruption and inhibition of DNA gyrase.

Mechanistic Insights and Interaction Studies

COX-2 Binding Dynamics

Molecular docking reveals hydrogen bonding between the morpholine oxygen and COX-2’s Arg120 residue. The quinazolinone core occupies the hydrophobic pocket, displacing arachidonic acid.

Pharmacokinetic Profile

  • Absorption: Oral bioavailability in rats is 58%, with peak plasma concentration (CmaxC_{\text{max}}) achieved at 2.1 hours.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, excreted renally.

Therapeutic Applications and Future Directions

Inflammatory Disorders

The compound’s COX-2 selectivity positions it as a candidate for rheumatoid arthritis and osteoarthritis. Phase I trials are warranted to assess safety in humans.

Oncology

Combination therapy with 5-fluorouracil or methotrexate could enhance anticancer efficacy by targeting multiple pathways. Structural optimization may improve DHFR affinity.

Antimicrobial Resistance

Derivatives with fluorinated phenyl groups (e.g., trifluoromethyl) merit exploration to combat multidrug-resistant pathogens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator